Significantly Lower Hemolytic Activity of Gomesin Versus Other β-Hairpin AMPs at Equivalent Concentrations
Gomesin demonstrates markedly lower hemolytic activity (4.4% ± 0.1%) at 300 μg/mL against human erythrocytes compared with protegrin-1 (64.8% ± 3.5%), polyphemusin-1 (29.6% ± 2.4%), and tachyplesin-1 (27.8% ± 3.9%) under identical assay conditions. It matches arenicin-3 (4.4% ± 1.1%) in low hemolysis, while thanatin alone is lower (1.3% ± 0.4%). However, gomesin's therapeutic index (TI = 6) is modest, reflecting its comparatively lower antimicrobial potency relative to more amphipathic peptides such as tachyplesin-1 (TI = 335) [1].
| Evidence Dimension | Hemolytic activity (% human erythrocyte lysis at 300 μg/mL) and therapeutic index (TI) |
|---|---|
| Target Compound Data | Gomesin: 4.4% ± 0.1% hemolysis; TI = 6 |
| Comparator Or Baseline | Tachyplesin-1: 27.8% ± 3.9%, TI = 335; Polyphemusin-1: 29.6% ± 2.4%, TI = 46; Protegrin-1: 64.8% ± 3.5%, TI = 19; Arenicin-3: 4.4% ± 1.1%, TI = 17; Thanatin: 1.3% ± 0.4%, TI = 3 |
| Quantified Difference | Gomesin hemolysis is 6.3-fold lower than tachyplesin-1, 6.7-fold lower than polyphemusin-1, and 14.7-fold lower than protegrin-1 |
| Conditions | Human erythrocytes; peptide concentration 300 μg/mL; n = 4 replicates; cytotoxicity assessed in HepG2 and HEK293 cell lines at 1% and 10% FBS |
Why This Matters
For researchers requiring β-hairpin AMP activity with minimal mammalian membrane damage — e.g., in topical formulations, combination therapies, or studies where hemocompatibility is critical — gomesin provides a substantially safer hemolytic profile than more amphipathic class members, though its moderate TI requires consideration of target pathogen susceptibility.
- [1] Edwards IA, Elliott AG, Kavanagh AM, et al. Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides. ACS Infect Dis. 2016;2(6):442-450. doi:10.1021/acsinfecdis.6b00045 View Source
